An In-depth Technical Guide to Di-tert-butyl Malonate: A Cornerstone Building Block in Modern Synthesis
An In-depth Technical Guide to Di-tert-butyl Malonate: A Cornerstone Building Block in Modern Synthesis
A Note on Chemical Identification: The topic specified, Tert-butyl 2-(tert-butoxy)acetate with CAS number 16965-08-5, presents a discrepancy. Authoritative chemical databases identify CAS 16965-08-5 as Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester [1]. Given the structural elements in the requested name, this guide will focus on the closely related and synthetically paramount compound, Di-tert-butyl malonate (CAS: 541-16-2). This molecule is a cornerstone in organic synthesis, particularly for the precise construction of carbon skeletons in drug discovery and development, and aligns with the technical depth requested.
Introduction: The Strategic Value of Steric Hindrance and Controlled Reactivity
In the intricate landscape of pharmaceutical and materials science, the ability to construct complex molecular architectures with high precision is paramount. Di-tert-butyl malonate emerges as a reagent of exceptional utility, serving as a protected form of malonic acid. Its value proposition lies in the unique properties of the tert-butyl ester groups. These bulky moieties provide steric shielding and confer remarkable stability across a wide range of reaction conditions, yet can be selectively removed under specific acidic conditions.[2] This orthogonality allows chemists to perform modifications on other parts of a molecule without disturbing the malonate core, a critical feature in multi-step synthesis.[3]
This guide provides an in-depth exploration of di-tert-butyl malonate, from its fundamental properties and synthesis to its core reactivity as a nucleophile and its strategic deprotection. The protocols and mechanistic discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory. Di-tert-butyl malonate is a liquid at room temperature, a property that simplifies its handling and measurement compared to solid analogs.
| Property | Value | Source |
| CAS Number | 541-16-2 | |
| Molecular Formula | C₁₁H₂₀O₄ | |
| Molecular Weight | 216.27 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 112–115 °C at 31 mmHg | |
| Density | 0.999 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.423 |
Spectroscopic data is critical for reaction monitoring and product verification. The ¹H NMR spectrum of di-tert-butyl malonate is characterized by two distinct signals: a singlet for the 18 protons of the two equivalent tert-butyl groups and a singlet for the two central methylene protons.
Synthesis of Di-tert-butyl Malonate
The preparation of di-tert-butyl malonate typically involves the esterification of malonic acid or its derivatives with a source of the tert-butyl group. A common and reliable method utilizes malonyl dichloride and tert-butyl alcohol in the presence of a non-nucleophilic base like dimethylaniline.[4] The base is crucial for scavenging the HCl generated during the reaction, preventing acid-catalyzed decomposition of the product.
Caption: Synthesis of Di-tert-butyl Malonate from Malonyl Dichloride.
Experimental Protocol: Synthesis from Malonyl Dichloride[6]
This protocol is adapted from Organic Syntheses, a trusted source for robust chemical preparations.
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Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride. An alkali rinse is recommended to inhibit acid-catalyzed decomposition of the final product during distillation.[4]
-
Reagent Charging: In the flask, combine 100 mL of anhydrous tert-butyl alcohol and 80 mL of dry dimethylaniline. Cool the flask in an ice bath.
-
Addition of Malonyl Dichloride: Dissolve 28.0 g of malonyl dichloride in ~60 mL of dry, alcohol-free chloroform. Add this solution dropwise from the dropping funnel to the stirred alcohol/base mixture.
-
Causality: This addition must be slow and controlled. The reaction is highly exothermic; maintaining the temperature below 30 °C is critical to prevent side reactions and ensure the stability of the desired ester.[4]
-
-
Reaction and Workup: After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sulfuric acid (to remove excess dimethylaniline), and finally with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous potassium carbonate. The crude product is then purified by vacuum distillation, collecting the fraction at 112–115 °C/31 mmHg.
-
Self-Validation: The boiling point under vacuum is a key physical constant that validates the identity and purity of the product. The yield of colorless di-tert-butyl malonate is typically in the range of 60-62 g.[4]
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The Core Reactivity: Enolate Formation and Alkylation
The synthetic power of di-tert-butyl malonate lies in the acidity of its central methylene (CH₂) protons (pKa ≈ 13). These protons can be readily removed by a suitable base to form a stabilized enolate, which is a potent carbon nucleophile.[5] This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. This sequence is the cornerstone of the malonic ester synthesis.
The choice of base is critical and dictates the efficiency of enolate formation. While strong alkoxides like sodium ethoxide can be used, non-nucleophilic and powerful bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete and irreversible deprotonation, minimizing side reactions.[5][6]
Strategic Deprotection and Decarboxylation
Following alkylation, the synthetic utility of the malonate is realized through the removal of the tert-butyl ester protecting groups and subsequent decarboxylation.
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Mechanism: The tert-butyl esters are highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid (TFA) or heating with p-toluenesulfonic acid).[7][8] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. The resulting malonic acid derivative is thermally unstable and readily loses CO₂ upon gentle heating to yield the final substituted acetic acid product.
Caption: The Malonic Ester Synthesis Workflow using Di-tert-butyl Malonate.
Experimental Protocol: Alkylation and Deprotective Decarboxylation
This generalized protocol illustrates the typical workflow for synthesizing a substituted carboxylic acid.
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Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of di-tert-butyl malonate (1.0 equivalent) in anhydrous THF dropwise.
-
Causality & Validation: The evolution of hydrogen gas is a visual indicator that the enolate is forming. The mixture should be stirred until gas evolution ceases, ensuring complete deprotonation.
-
-
Alkylation: To the resulting enolate solution, add the desired alkyl halide (1.0-1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Self-Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting malonate. The disappearance of the starting material and the appearance of a new, less polar spot indicates successful alkylation.
-
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
-
Deprotection/Decarboxylation: Dissolve the purified, alkylated di-tert-butyl malonate in a suitable solvent such as dichloromethane or toluene. Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2-6 hours, or alternatively, add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux.
-
Final Isolation: Upon completion (monitored by TLC or LC-MS), remove the acid and solvent under reduced pressure. The resulting crude carboxylic acid can be purified by crystallization or chromatography.
Applications in Drug Development and Total Synthesis
The malonic ester synthesis using di-tert-butyl malonate is a powerful tool for building molecular complexity. It provides a reliable route to a vast array of substituted carboxylic acids, which are themselves valuable intermediates for synthesizing amides, esters, and other functional groups common in active pharmaceutical ingredients (APIs).
A notable example of its application is in the total synthesis of complex natural products, such as (+/−)-actinophyllic acid, where it was used as a key building block to construct the core molecular framework. Its use as a precursor for metal-organic chemical vapor deposition (MOCVD) of thin films further highlights its versatility in materials science.
Safety and Handling
While di-tert-butyl malonate itself is not acutely hazardous, the reactions in which it is employed require strict safety protocols.
-
Reagents: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere. Alkylating agents are often toxic and/or carcinogenic and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE). Strong acids like TFA are corrosive and must be handled with care.[9][10][11]
-
Procedures: All reactions should be conducted in a well-ventilated fume hood.[12] Safety glasses, lab coats, and appropriate gloves are mandatory.[9][10] Grounding and bonding of metal containers may be necessary when transferring flammable solvents to prevent static discharge.[11][12]
By adhering to these principles, researchers can safely and effectively leverage the synthetic power of di-tert-butyl malonate to advance their scientific objectives.
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